8-Methyl-5-nitroisoquinoline
Overview
Description
8-Methyl-5-nitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a pyridine ring, with a methyl group at the 8th position and a nitro group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5-nitroisoquinoline can be achieved through various methods. One common approach involves the nitration of 8-methylisoquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the nitro group.
Substituted isoquinolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
8-Methyl-5-nitroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methyl and nitro groups.
5-Nitroisoquinoline: Similar structure but without the methyl group.
8-Methylisoquinoline: Similar structure but without the nitro group.
Uniqueness: 8-Methyl-5-nitroisoquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-methyl-5-nitroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-10(12(13)14)8-4-5-11-6-9(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNNJNUWFHHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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